1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
CAS No.: 23279-67-6
Cat. No.: VC4393142
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68
* For research use only. Not for human or veterinary use.
![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride - 23279-67-6](/images/structure/VC4393142.png)
Specification
CAS No. | 23279-67-6 |
---|---|
Molecular Formula | C10H14ClNO |
Molecular Weight | 199.68 |
IUPAC Name | 1-[4-(2-aminoethyl)phenyl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H |
Standard InChI Key | YMKKEUKWLSTFCV-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)CCN.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol . Its structure consists of a phenyl ring substituted at the para position with an acetyl group (COCH₃) and a 2-aminoethyl chain (CH₂CH₂NH₂), with the amine group protonated as a hydrochloride salt. The IUPAC name is 1-[4-(2-aminoethyl)phenyl]ethanone hydrochloride, reflecting these substituents.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄ClNO | |
SMILES | CC(=O)C1=CC=C(C=C1)CCN.Cl | |
InChI Key | YMKKEUKWLSTFCV-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 135.5 ([M+H]⁺), 138.1 ([M-H]⁻) |
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemical features, critical for database searches and computational modeling . The collision cross-section (CCS) values, predicted via mass spectrometry, indicate its behavior in ion mobility experiments, with [M+H]⁺ and [M-H]⁻ ions showing CCS of 135.5 Ų and 138.1 Ų, respectively .
Physicochemical Properties
Thermal and Spectral Profiles
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are absent from the reviewed sources. Similarly, UV-Vis absorption maxima and fluorescence properties remain uncharacterized, limiting insights into its photochemical behavior.
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